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Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the discovery, history, physicochemical properties,

and key applications of 2',3'-O-(2,4,6-trinitrophenyl) nucleotide analogs, such as TNP-ATP and

TNP-ADP. It is designed to serve as a comprehensive resource, detailing experimental

methodologies and summarizing critical quantitative data to facilitate further research and

application.

Discovery and Historical Development
The journey of TNP nucleotide analogs began with the synthesis of the TNP (2,4,6-

trinitrophenol) fluorophore in 1964 by Azegami and Iwai.[1] This fluorescent compound is

derived from picric acid.[1] The first fluorescent ribose-modified ATP analog, 2',3'-O-(2,4,6-

trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP), was introduced in 1973 by Hiratsuka and

Uchida.[2] Their initial goal was to investigate the ATP binding site of myosin ATPase, a motor

protein.[2] The structure of TNP-ATP was later confirmed in 1975 by Hiratsuka using infrared

spectral analysis and NMR.[1]

The success of TNP-ATP as a spectroscopic probe for myosin quickly led to its widespread

adoption for studying a variety of other ATP-interacting proteins, including protein kinases,

ATPases, and other nucleotide-binding proteins.[2] For over five decades, TNP-ATP has been

an invaluable tool for detecting ATP binding interactions and measuring key parameters like

dissociation constants (Kd) and inhibitor dissociation constants (Ki).[1][3] Its applications have

expanded beyond simple binding studies to include fluorescence microscopy, Förster
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Resonance Energy Transfer (FRET), and notably, as a potent antagonist for specific receptor

families.[1][2]

Core Principles and Physicochemical Properties
The utility of TNP nucleotide analogs stems from the environmentally sensitive fluorescence of

the TNP group, which is attached to the ribose sugar of the nucleotide.[1] This placement is

crucial as it leaves the triphosphate chain, critical for biological activity, unmodified.[1]

Fluorescence Mechanism: In an aqueous solution, TNP-ATP exhibits weak fluorescence.[2]

However, when it binds to a hydrophobic pocket within a protein, such as an ATP-binding site,

its fluorescence quantum yield increases significantly (often 3 to 7-fold), and the emission

maximum undergoes a "blue shift" to a shorter wavelength.[1][4][5] This phenomenon occurs

because the less polar environment of the binding pocket alters the excited state of the TNP

moiety.[1][6]

Spectral Properties:

Excitation: TNP-ATP has two absorption maxima at 408 nm and 470 nm in aqueous solution.

[1] Fluorescence experiments typically use an excitation wavelength (λex) of around 408-410

nm.[1][4][7] This is advantageous as it is far from the absorption range of proteins or

unmodified nucleotides.[2]

Emission: In a neutral aqueous environment, TNP-ATP has a single fluorescence emission

maximum (λem) at approximately 561 nm.[1][2][8] Upon binding to a protein, this peak can

shift to as low as 533 nm, for example in N,N-dimethylformamide.[2]

These distinct spectral changes upon binding make TNP-ATP a powerful probe for monitoring

protein-ligand interactions in real-time.[1]

Key Applications
Probing Nucleotide-Binding Sites
The primary application of TNP-ATP is as a fluorescent analog to study how proteins interact

with ATP.[1] By titrating a protein solution with TNP-ATP and measuring the corresponding

increase in fluorescence, researchers can generate a saturation curve to determine the binding

affinity (Kd) and the number of binding sites.[2] Furthermore, it can be used in competition
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assays where a non-fluorescent ligand, such as ATP itself, is added to displace the bound

TNP-ATP, causing a decrease in fluorescence.[2][4] This allows for the determination of the

binding affinity of the unlabeled ligand.[4]

Antagonism of Purinergic Receptors
TNP-ATP has been identified as a potent and selective antagonist for certain subtypes of P2X

receptors, which are ligand-gated ion channels activated by extracellular ATP.[9][10][11] It is

particularly potent at P2X1, P2X3, and heteromeric P2X2/3 receptors, often exhibiting

nanomolar affinity.[9][10][12] In contrast, it is about a thousand times less effective at inhibiting

P2X2 and P2X4 receptors.[10][13] This selectivity allows TNP-ATP to be used as a

pharmacological tool to discriminate between different P2X receptor subtypes in various

tissues.[9] Structural studies have revealed that the bulky trinitrophenyl group binds in a deep

hydrophobic cleft between receptor subunits, which is thought to prevent the conformational

change (jaw closure) required for channel activation.[10][14] While potent, the utility of TNP-

ATP as a functional antagonist can be limited by its rapid metabolism.[10]

Quantitative Data Summary
The following tables summarize key binding and inhibition data for TNP nucleotide analogs

across various proteins and receptors.

Table 1: Dissociation Constants (Kd) of TNP-Nucleotides for Various Proteins

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://en.wikipedia.org/wiki/TNP-ATP
https://pmc.ncbi.nlm.nih.gov/articles/PMC5789786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5789786/
https://pubmed.ncbi.nlm.nih.gov/11093790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3608433/
https://www.researchgate.net/figure/Effects-of-the-trinitrophenyl-group-of-TNP-ATP-upon-binding-to-P2X-receptors-a-b_fig3_320355139
https://pubmed.ncbi.nlm.nih.gov/11093790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3608433/
https://pubmed.ncbi.nlm.nih.gov/11932066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3608433/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2230974/
https://pubmed.ncbi.nlm.nih.gov/11093790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3608433/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8677864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3608433/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein/Enzyme Ligand
Dissociation
Constant (Kd)

Notes

CheA (Histidine
Kinase)

TNP-ATP < 0.01 µM
A bacterial protein
histidine kinase.[1]

V-type ATPase TNP-ATP 0.16 µM
Binds TNP-ATP with

strong affinity.[1]

Insulin-Degrading

Enzyme (IDE)
TNP-ATP 1.15 µM

Binds to an allosteric

anion binding site.[15]

CASK (CaM-kinase

domain)
TNP-ATP 0.563 mM

Exhibits markedly

weaker affinity

compared to other

kinases.[6]

| Na+, K+-ATPase (H4-H5 loop) | TNP-ATP | 6.2 ± 0.7 mM (for ATP via competition) | Kd for

TNP-ATP itself is lower, indicating higher affinity.[5] |

Table 2: Inhibitory Potency (IC50/Ki) of TNP-ATP at P2X Receptors

Receptor Subtype Species Potency (IC50) Notes

P2X1 Human/Rat ~1 nM
Potent competitive
antagonist.[10]

P2X3 Human/Rat ~1-3 nM
Potent competitive

antagonist.[10][12][13]

P2X2/3 (heteromer) Rat/Human 3 - 6 nM

Inhibition is rapid in

onset and reversible.

[9]

P2X2 Rat
~3 µM (2800 ± 300

nM)

Approximately 1000-

fold less potent than

at P2X3.[13]

P2X4 Rat > 1 µM Low affinity.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9680771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9680771/
https://pubmed.ncbi.nlm.nih.gov/16723115/
https://portlandpress.com/biochemsoctrans/article/41/4/975/67167/Techniques-to-examine-nucleotide-binding-by
https://www.biomed.cas.cz/physiolres/pdf/53/53_109.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3608433/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3608433/
https://pubmed.ncbi.nlm.nih.gov/11932066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2230974/
https://pubmed.ncbi.nlm.nih.gov/11093790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2230974/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3608433/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


| P2X7 | Human/Rat | Low affinity (µM range) | Significantly less potent than at other subtypes.

[10][11] |

Experimental Methodologies
General Synthesis Principle
The synthesis of TNP-ATP involves the chemical modification of the 2' and 3' hydroxyl groups

on the ribose moiety of the ATP molecule. The fluorescent TNP group is conjugated to the

ribose sugar, creating 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate.[1][2] While

detailed protocols often rely on proprietary methods or reference earlier works, the general

approach involves reacting ATP with a derivative of picric acid (2,4,6-trinitrophenol) under

specific conditions to achieve the desired modification.[1] Enzymatic synthesis methods are

also increasingly used for producing various nucleotide analogs due to their high regio- and

stereoselectivity.[16]

Protocol for Fluorescence Binding Assay (Titration)
This protocol is adapted from standard cuvette-based and microplate-based assays to

determine the dissociation constant (Kd) of TNP-ATP for a target protein.[4][5][7]

Preparation:

Prepare a suitable buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl2).[7]

Prepare a stock solution of the purified protein of interest at a known concentration (e.g.,

1-4 µM).[4]

Prepare a stock solution of TNP-ATP (e.g., 0.5-1 mM) and determine its precise

concentration spectrophotometrically. Protect the solution from light.[17]

Instrumentation Setup:

Set up a spectrofluorometer.

Set the excitation wavelength to ~409-410 nm and the emission scan range from 500 nm

to 600 nm.[4][7] For fixed-point measurements, set the emission wavelength to the

expected peak of the bound state (e.g., 540 nm).[4][7]
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Set appropriate slit widths (e.g., 5 nm for excitation, 10-20 nm for emission).[7]

Measurement:

To a cuvette, add 2 mL of the buffer.

Add a fixed concentration of the protein (e.g., final concentration of 1 µM).

Begin titrating with small aliquots of the TNP-ATP stock solution, allowing the system to

equilibrate after each addition (typically instantaneous).[4]

Record the fluorescence intensity after each addition.

Correct the measured fluorescence for dilution and for the fluorescence of TNP-ATP in

buffer alone (inner filter effect), especially at higher concentrations.[2]

Data Analysis:

Plot the corrected fluorescence intensity against the concentration of TNP-ATP.

Fit the resulting saturation curve to a suitable binding equation, such as the Hill equation

or a one-site binding model, to calculate the dissociation constant (Kd).[7]

Protocol for Competitive Binding Assay
This protocol determines the binding affinity (Ki) of a non-fluorescent competitor (e.g., ATP) by

measuring its ability to displace TNP-ATP.[4][5]

Preparation:

Prepare buffer, protein, and TNP-ATP solutions as described above.

Prepare a stock solution of the non-fluorescent competitor (e.g., ATP).

Measurement:

Add the buffer, protein (e.g., 1 µM), and a fixed concentration of TNP-ATP to the cuvette.

The concentration of TNP-ATP should ideally be close to its Kd value for the protein to

ensure sensitivity.
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Measure the initial fluorescence of the protein-TNP-ATP complex.

Titrate this solution with increasing concentrations of the competitor (e.g., ATP).

Record the decrease in fluorescence intensity after each addition.

Data Analysis:

Plot the fluorescence intensity as a function of the competitor concentration.

Fit the data to a competitive binding equation to determine the IC50 of the competitor.

Calculate the inhibitor dissociation constant (Ki) from the IC50 value using the Cheng-

Prusoff equation or a similar model, which accounts for the concentration and Kd of the

fluorescent probe (TNP-ATP).

Diagrams of Pathways and Workflows
The following diagrams illustrate key concepts and workflows related to TNP nucleotide

analogs.
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Measurement Analysis
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Caption: Workflow for a TNP-ATP fluorescence titration experiment.
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Caption: TNP-ATP as a competitive antagonist at a P2X receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1662618?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Properties

Applications

TNP Nucleotide Analogs

Fluorescent Moiety
(TNP Group)

Structural Analog
of ATP/ADP

Environmentally
Sensitive Emission

FRET Acceptor Binding Affinity (Kd)
Determination

Competitive Ligand
Screening (Ki)

P2X Receptor
Antagonism

Click to download full resolution via product page

Caption: Logical relationships of TNP analog properties and applications.

Advantages and Limitations
While powerful, the use of TNP nucleotide analogs is not without potential pitfalls. Researchers

must consider both the benefits and drawbacks in their experimental design.

Advantages:

High Sensitivity: The significant change in fluorescence provides a sensitive and continuous

assay for binding events.[1]

Ease of Use: The method is technically less demanding than techniques like radioisotope

handling or X-ray crystallography.[1]
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Versatility: Can be used to measure affinities, screen for inhibitors, and probe receptor

function.[2][4]

Limitations:

Altered Affinity: The TNP moiety itself can interact with the protein, often resulting in a much

higher binding affinity for the TNP analog than for the natural nucleotide (ATP or ADP).[1][18]

This means the measured Kd for TNP-ATP may not reflect the true Kd for ATP.[6]

Ambiguous Fluorescence Changes: Changes in fluorescence can sometimes be masked or

mimicked by other factors, leading to potential misinterpretation of data.[1][3]

Binding Mode Differences: The bulky TNP group can cause the analog to bind in a different

orientation compared to the parent nucleotide, with the TNP ring sometimes occupying the

adenine-binding pocket.[18]

Conclusion
For over half a century, TNP nucleotide analogs have been a cornerstone in the study of

nucleotide-binding proteins. From their initial use in elucidating the function of myosin to their

current role as selective pharmacological tools for purinergic receptors, their impact is

undeniable. By understanding their history, the principles behind their application, and their

inherent limitations, researchers can continue to leverage these fluorescent probes to generate

valuable insights into enzyme kinetics, drug discovery, and cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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